BenchChemオンラインストアへようこそ!

2-Amino-8-nonenoic acid

Enantioselective Synthesis Chiral Building Blocks HCV Protease Inhibitors

This chiral, non-proteinogenic α-amino acid features a terminal olefin essential for ring-closing metathesis (RCM) in the convergent synthesis of macrocyclic HCV NS3 protease inhibitors, notably BILN 2061 (ciluprevir). Supplied as the (R)-enantiomer at ≥98% purity, it ensures correct stereochemistry at the inhibitor's P1 position. The unsaturated C9 chain provides a unique synthetic handle for late-stage functionalization and SAR exploration. Generic saturated analogs cannot substitute due to compromised downstream reactivity and final inhibitor potency. Ideal for peptidomimetic design, enantioselective methodology development, and novel HCV protease inhibitor research.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 1427467-46-6
Cat. No. B3102905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8-nonenoic acid
CAS1427467-46-6
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESC=CCCCCCC(C(=O)O)N
InChIInChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)
InChIKeyLKMSSWRWDBZUFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-8-nonenoic Acid (CAS 1427467-46-6): Structural and Configurational Baseline for HCV Protease Inhibitor Synthesis


2-Amino-8-nonenoic acid (CAS 1427467-46-6) is a chiral, non-proteinogenic α-amino acid characterized by a C9 alkyl chain with a terminal olefin . It exists as (R)- and (S)-enantiomers; the (S)-enantiomer is a documented key building block for the HCV NS3 protease inhibitor BILN 2061 (ciluprevir), which advanced to Phase II clinical trials [1][2]. The compound's terminal double bond provides a unique synthetic handle for late-stage functionalization, distinguishing it from saturated analogs. This unsaturated side chain, combined with its chiral α-carbon, makes it a critical intermediate in the convergent assembly of macrocyclic protease inhibitors [1][3].

Why 2-Amino-8-nonenoic Acid (CAS 1427467-46-6) Cannot Be Generically Substituted in Critical Synthetic Pathways


Generic substitution of 2-amino-8-nonenoic acid is not viable in the context of HCV protease inhibitor synthesis due to three interconnected requirements. First, the terminal olefin is essential for subsequent macrocyclization via ring-closing metathesis (RCM) in the assembly of BILN 2061 and its analogs [1]. Second, the compound must be enantiomerically pure (≥99% ee for the desired (S)- or (R)-form), as the chiral center dictates the three-dimensional fit within the protease active site [2]. Third, the C9 chain length with precisely positioned unsaturation is not interchangeable with shorter (e.g., C7) or saturated (e.g., 2-aminononanoic acid) homologs without compromising downstream reactivity or final inhibitor potency [1][3]. These constraints necessitate the use of stereochemically defined, unsaturated building blocks over generic, achiral, or saturated alternatives.

2-Amino-8-nonenoic Acid (CAS 1427467-46-6) Quantified Differentiation Evidence


Enantiomeric Purity: A One-Through-Process Achieving >99.9% ee for (S)-2-Amino-8-nonenoic Acid

An asymmetric synthesis of the protected (S)-enantiomer (iso-Boc (S)-2-amino-8-nonenoic acid) proceeds in a single, streamlined 'through-process' without intermediate isolation, achieving an exceptional enantiomeric excess of >99.9% ee [1]. This contrasts with earlier multi-step (e.g., 6-step) syntheses for the same target that offered lower overall yields (typically <50% theoretical yield) and required expensive chiral auxiliaries or catalysts [2].

Enantioselective Synthesis Chiral Building Blocks HCV Protease Inhibitors

Pilot-Plant Scale Validation: Acylase I Kinetic Resolution for (S)-2-Amino-8-nonenoic Acid Production

A validated synthetic route to the (S)-enantiomer of a key derivative, (S)-2-(cyclopentyloxycarbonyl)-amino-8-nonenoic acid, was successfully scaled to pilot-plant quantities, demonstrating industrial feasibility [1]. The key step employed a kinetic resolution of racemic 2-acetylamino-8-nonenoic acid with acylase I, and crucially, the undesired (R)-enantiomer was racemized and recycled, significantly improving process mass efficiency compared to a single-pass resolution [1].

Process Chemistry Kinetic Resolution Scale-Up Synthesis

Superior Process Yield via One-Through Enzymatic Synthesis vs. Traditional Multi-Step Routes

The one through-process enzymatic synthesis of iso-Boc (S)-2-amino-8-nonenoic acid achieves an overall yield of 60% from readily available starting materials [1]. This represents a substantial improvement over reported multi-step chemical syntheses, which suffer from inherent yield limitations (e.g., ≤50% theoretical yield for key resolution steps) and longer synthetic sequences (e.g., 6 steps) [2].

Process Yield Green Chemistry Biocatalysis

Structural Differentiation: Terminal Olefin Enables Convergent Macrocycle Assembly in BILN 2061

The terminal double bond of the (S)-2-amino-8-nonenoic acid-derived building block is a requisite functional group for the ring-closing metathesis (RCM) step that forms the 15-membered macrocyclic core of BILN 2061 [1]. Saturated analogs (e.g., 2-aminononanoic acid) or homologs lacking the terminal alkene cannot participate in this key transformation, rendering them unsuitable for this convergent synthetic strategy [1].

Macrocyclization Ring-Closing Metathesis HCV NS3 Protease

Procurement-Critical Application Scenarios for 2-Amino-8-nonenoic Acid (CAS 1427467-46-6)


Synthesis of Macrocyclic HCV NS3/4A Protease Inhibitors

The (S)-enantiomer of 2-amino-8-nonenoic acid is a direct precursor to the P1 building block in the synthesis of BILN 2061 and related macrocyclic HCV protease inhibitors [1]. The terminal olefin is essential for the convergent assembly of the macrocycle via ring-closing metathesis. This specific application necessitates procurement of the (S)-enantiomer with high enantiomeric purity (>99% ee) to ensure the correct stereochemical configuration of the final inhibitor [2].

Peptidomimetic Research Requiring Conformational Constraint via Unsaturated Side Chains

The compound's non-proteinogenic, unsaturated C9 chain introduces both hydrophobicity and conformational rigidity into peptide backbones. This makes it a valuable tool for peptidomimetic design, where it can replace natural hydrophobic residues to probe structure-activity relationships (SAR) or improve metabolic stability [1]. Its unique structure is used to study enzyme specificity and develop novel inhibitors beyond HCV [2].

Process Chemistry Development and Scale-Up Studies for Chiral Amino Acids

Due to the extensive literature on its synthesis, 2-amino-8-nonenoic acid serves as an excellent model substrate for developing and benchmarking new enantioselective methodologies, particularly biocatalytic routes using engineered enzymes like leucine dehydrogenase [1]. The availability of pilot-plant validated procedures (e.g., acylase I kinetic resolution) provides a benchmark for evaluating new process technologies [2].

Synthesis of HCV NS3 Protease Inhibitor Analogs and SAR Exploration

The terminal double bond provides a versatile synthetic handle for further derivatization beyond RCM. Researchers developing novel HCV protease inhibitors can utilize this compound to explore modifications at the P1 position, as demonstrated in the development of other clinical candidates like BI 201302 and Furaprevir [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-8-nonenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.